4-Chloro-N1-methylbenzene-1,2-diamine chemical properties
4-Chloro-N1-methylbenzene-1,2-diamine chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Chloro-N1-methylbenzene-1,2-diamine (CAS No. 59681-66-2). This document is intended for use by researchers, scientists, and professionals in drug development and other chemical synthesis fields. Due to the limited availability of experimental data for this specific compound, this guide also includes information inferred from closely related chemical structures, with appropriate notations.
Chemical and Physical Properties
The fundamental chemical and physical properties of 4-Chloro-N1-methylbenzene-1,2-diamine are summarized in the table below. It is important to note that some of these values are predicted and have not been experimentally verified.
| Property | Value | Source(s) |
| IUPAC Name | 4-chloro-N1-methylbenzene-1,2-diamine | N/A |
| CAS Number | 59681-66-2 | [1][2][3][4][5][6] |
| Molecular Formula | C₇H₉ClN₂ | [1][2][3][7] |
| Molecular Weight | 156.61 g/mol | [1][2][3][8] |
| Predicted Boiling Point | 309.5 ± 27.0 °C | [2] |
| Predicted Density | 1.272 ± 0.06 g/cm³ | [2] |
| Appearance | Not specified (likely a solid) | N/A |
| Melting Point | Not available | N/A |
| Solubility | Not available | N/A |
| SMILES | CNC1=C(C=C(C=C1)Cl)N | [7] |
| InChI | InChI=1S/C7H9ClN2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3 | [7] |
Storage and Stability: Commercial suppliers recommend storing 4-Chloro-N1-methylbenzene-1,2-diamine in a dark place under an inert atmosphere, at temperatures between 2-8°C, suggesting potential sensitivity to light and air.[1][3]
Synthesis and Reactivity
Synthesis
Proposed Synthetic Pathway:
Experimental Considerations (Inferred from related syntheses):
The reduction of nitroarenes to anilines is a well-established transformation in organic synthesis.[9] Common reducing agents for this purpose include:
-
Metals in acidic media: Iron powder in the presence of hydrochloric acid is a classic and cost-effective method.[10]
-
Tin(II) chloride: This reagent is also effective for the reduction of nitroarenes.
-
Catalytic Hydrogenation: Using catalysts such as Raney nickel or palladium on carbon with a hydrogen source can provide a clean reduction.[10]
A general procedure for a related compound, N-methyl-o-phenylenediamine, involves the reaction of o-phenylenediamine with methyl iodide.[11] Another patent describes the synthesis of N-methyl-o-phenylenediamine hydrochloride from o-chloronitrobenzene and methylamine, followed by reduction.[12] These methods could potentially be adapted for the synthesis of the target molecule.
Reactivity
Specific reactivity data for 4-Chloro-N1-methylbenzene-1,2-diamine is not available. However, the reactivity can be inferred from the functional groups present: a substituted o-phenylenediamine.
-
Basicity: The amino groups confer basic properties to the molecule, allowing it to react with acids to form salts. Aryl amines are generally weaker bases than aliphatic amines.
-
Oxidation: Phenylenediamines are susceptible to oxidation, which can lead to the formation of colored products. This is a key reaction in their use as dye intermediates.
-
Reactions with Carbonyl Compounds: The diamine functionality can react with dicarbonyl compounds, such as α-ketoacids, to form heterocyclic structures like quinoxalones.[13][14]
-
Diazotization: The primary amino group can undergo diazotization with nitrous acid, a common reaction for aromatic amines.
Biological Activity and Toxicology
There is no specific information on the biological activity or toxicology of 4-Chloro-N1-methylbenzene-1,2-diamine in the available literature. However, data on related compounds provide some indication of potential effects.
Inferred Biological Profile:
-
Potential for Carcinogenicity: The structurally similar compound, 4-chloro-o-phenylenediamine, is reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies.[15][16] Oral exposure to 4-chloro-o-phenylenediamine has been shown to cause tumors in rodents.[15][16] Another related compound, 4-chloro-m-phenylenediamine, has also been shown to cause tumors in animal studies.[17][18]
-
Mutagenicity: 4-chloro-o-phenylenediamine has been found to be a strong mutagen in the liver of mice in subchronic studies.[19]
-
General Toxicity of Phenylenediamines: Phenylenediamines as a class can exhibit a range of toxic effects. Acute exposure to high levels of p-phenylenediamine can cause severe dermatitis, eye irritation, asthma, and other systemic effects.[20]
Given the data on related compounds, 4-Chloro-N1-methylbenzene-1,2-diamine should be handled with appropriate caution as a potential carcinogen and mutagen.
Spectroscopic Data
No experimental spectroscopic data (NMR, IR, MS) for 4-Chloro-N1-methylbenzene-1,2-diamine was found in the searched literature. The following represents predicted data and typical spectral characteristics for related compounds.
Predicted Mass Spectrometry Data:
A predicted collision cross-section profile for various adducts has been calculated.[7] For example, the [M+H]⁺ ion is predicted to have a mass-to-charge ratio (m/z) of 157.05271.[7]
General Spectroscopic Features of Related Compounds:
-
¹H NMR: Protons on the aromatic ring would appear in the aromatic region (typically 6.5-8.0 ppm). The N-methyl protons would likely be a singlet or doublet around 2.5-3.5 ppm, and the amine protons would be broad singlets that can appear over a wide chemical shift range.
-
¹³C NMR: Aromatic carbons would resonate in the 110-150 ppm region. The N-methyl carbon would be expected in the aliphatic region, around 30-40 ppm.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations (around 3300-3500 cm⁻¹), C-H stretching for the aromatic ring and methyl group (around 2800-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1400-1600 cm⁻¹), and C-N stretching (around 1250-1350 cm⁻¹).
Experimental Workflow for Characterization
The following diagram outlines a general workflow for the synthesis and characterization of 4-Chloro-N1-methylbenzene-1,2-diamine.
References
- 1. 59681-66-2|4-Chloro-N1-methylbenzene-1,2-diamine|BLD Pharm [bldpharm.com]
- 2. chembk.com [chembk.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 4-Chloro-N1-methylbenzene-1,2-diamine, CasNo.59681-66-2 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 5. arctomsci.com [arctomsci.com]
- 6. Novachemistry-product-info [novachemistry.com]
- 7. PubChemLite - 4-chloro-n1-methylbenzene-1,2-diamine (C7H9ClN2) [pubchemlite.lcsb.uni.lu]
- 8. 4-Chloro-N1-methylbenzene-1,2-diamine , Package: 50mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. CN1220256A - Process for reduction of methylaniline from nitro-toluene - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. CN110272347A - A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride - Google Patents [patents.google.com]
- 13. 4-Chloro-o-phenylenediamine | C6H7ClN2 | CID 7263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-Chloro-o-phenylenediamine | 95-83-0 [chemicalbook.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. 4-Chloro-o-phenylenediamine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. oehha.ca.gov [oehha.ca.gov]
- 18. 4-Chloro-M-phenylenediamine | C6H7ClN2 | CID 21209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 4-Chloro-o-phenylenediamine: a 26-week oral (in feed) mutagenicity study in Big Blue mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. lobachemie.com [lobachemie.com]
